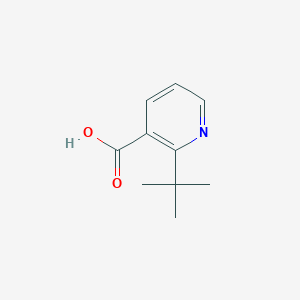
2-Tert-butylpyridine-3-carboxylic acid
Vue d'ensemble
Description
2-Tert-butylpyridine-3-carboxylic acid is a chemical compound with the molecular formula C10H13NO2 . It has a molecular weight of 179.22 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO2/c1-10(2,3)8-7(9(12)13)5-4-6-11-8/h4-6H,1-3H3,(H,12,13) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 179.22 and a molecular formula of C10H13NO2 .Applications De Recherche Scientifique
Steric Effects and Ionization
Research on structurally related compounds, such as 2-tert-butylbenzoic acid, has highlighted the role of steric effects and steric inhibition of resonance (SIR) in determining acidity levels. The study conducted by Böhm and Exner (2001) focused on understanding how steric hindrance affects carboxylic acids' ionization and acidity, providing insight into the behavior of bulky carboxylic acids, which could extend to understanding the properties of 2-tert-butylpyridine-3-carboxylic acid. This research is significant for designing compounds with tailored acidity for various scientific applications (Böhm & Exner, 2001).
Catalytic Arylation
Liangbin Huang and D. Weix (2016) demonstrated the use of ruthenium catalysis in the arylation of carboxylic acids, including pyridine carboxylates, with aryl and heteroaryl halides. This methodology could be applied to this compound, suggesting its potential in synthesizing complex organic molecules, such as pharmaceuticals and agrochemicals, through C–H activation processes (Huang & Weix, 2016).
Supramolecular Architectures
A study by Cooke, Tremblay, and Hanan (2008) on Ru(II) complexes with carboxylic acid functionality highlights the potential of this compound in forming homoleptic complexes. These complexes are of interest for constructing supramolecular architectures, which are crucial in the development of molecular electronics, photonics, and sensing devices (Cooke, Tremblay, & Hanan, 2008).
Activation of Carboxylic Acids
The work of Basel and Hassner (2002) on activating carboxylic acids through tert-butyl carbonates opens avenues for the synthesis of amides and peptides from carboxylic acids, including this compound. This method presents an efficient way to form peptide bonds, which is a foundational process in the synthesis of proteins and drug development (Basel & Hassner, 2002).
Carboxylation of Alkenes
Tanaka et al. (2016) described a method for the carboxylation of alkenes with CO2, using 2,6-di-tert-butylpyridine among other catalysts. This research indicates potential pathways for incorporating carboxylic acid groups, such as in this compound, into various organic substrates, contributing to the development of carbon capture and utilization strategies (Tanaka et al., 2016).
Propriétés
IUPAC Name |
2-tert-butylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)8-7(9(12)13)5-4-6-11-8/h4-6H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGNUWMSRCWLEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



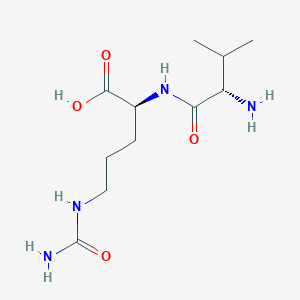
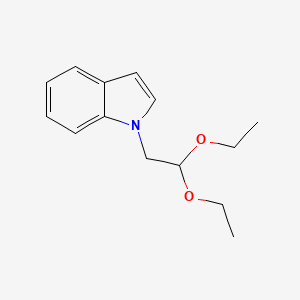

![1-Bromo-9H-pyrido[3,4-b]indole](/img/structure/B3106683.png)
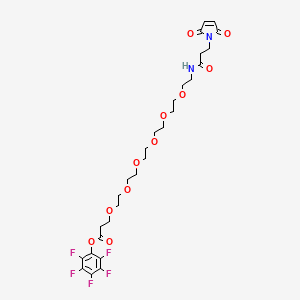
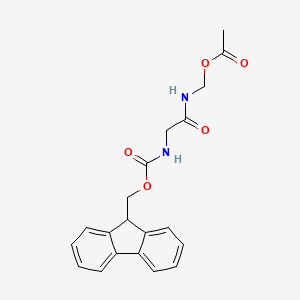

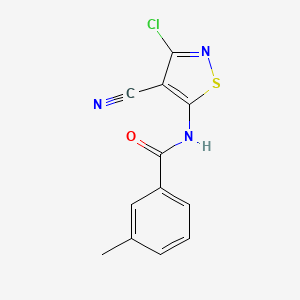
![tert-butylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B3106722.png)
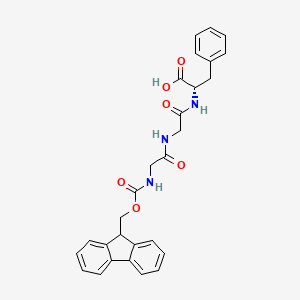



![3-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]urea](/img/structure/B3106765.png)